2,3,4,5-Tetrafluoropyridine
Overview
Description
2,3,4,5-Tetrafluoropyridine is a fluorinated pyridine derivative. Its synthesis and properties are of interest due to the unique characteristics imparted by the fluorine atoms.
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2,3,4,5-tetrafluoropyridine, often involves halogen exchange reactions and dehalogenation processes. For instance, 3-chlorotetrafluoropyridine can be synthesized from 3,5-dichlorotrifluoropyridine via controlled halogen exchange and hydrodechlorination using hydrogen over palladium on alumina at high temperatures (Coe & Rees, 2000).
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms which can significantly influence the electronic properties of the molecule. Studies on related compounds such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine using density functional theory (DFT) have provided insights into their geometries, vibrational wave numbers, and molecular stability (Selvarani, Balachandran, & Vishwanathan, 2014).
Chemical Reactions and Properties
The fluorinated pyridines participate in various chemical reactions due to their unique electronic structures. For example, 4-azido-2,3,5,6-tetrafluoropyridine can undergo reactions like Staudinger reaction, 1,3-dipolar cycloaddition, and thermal decomposition, producing various derivatives (Banks & Sparkes, 1972).
Scientific Research Applications
Synthetic Research : It's used for regiocontrol in the synthesis of 2,4-dihalopyridines and 2,4,6-trihalopyridines (Schlosser, Rausis, & Bobbio, 2005). Additionally, it aids in studying regioselectivity in substitution reactions of di-, tri-, and tetrahalopyridines (Schlosser, Bobbio, & Rausis, 2005).
Synthesis of Polyfluoro-compounds : It's used in synthesizing various polyfluoro-compounds, like perfluoropicolinic acid and its derivatives (Banks, Haszeldine, Legge, & Rickett, 1974).
Potential in Anti-sense Nucleosides : Its derivatives are potential substrates for generating anti-sense nucleosides (Coe & Rees, 2000).
Structural Studies : The compound exhibits a slightly puckered structure in its excited electronic state, which has been studied using spectroscopic methods (Sheu, Boopalachandran, Kim, & Laane, 2015).
Building Blocks for Macrocycles : 4-Alkoxy-tetrafluoropyridine derivatives, closely related to 2,3,4,5-Tetrafluoropyridine, have been used in synthesizing 14- and 16-membered macrocyclic ring systems (Chambers, Khalil, Richmond, Sandford, Yufit, & Howard, 2004).
Antibacterial Activity : Fluorinated compounds like (E)-N-benzylidene2,3,5,6-tetrafluoropyridin-4-amine derived from 2,3,4,5-Tetrafluoropyridine show antibacterial activity against various bacteria and fungi, including a higher activity against Candida albicans compared to Nystatine (Raache, Sekhri, & Tabchouche, 2016).
Reaction Mechanisms and Analyses : The compound has been a subject of study for understanding various reaction mechanisms, such as its reductive dehalogenation process and C-F activation reactions (Andreev, Beregovaya, & Shchegoleva, 2020), (Hatnean & Johnson, 2012).
Nematic Phases Studies : Its structures have been studied in nematic phases for nuclear magnetic resonance investigations (Orrell & Šik, 1981).
Safety And Hazards
2,3,4,5-Tetrafluoropyridine is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. It should be handled with personal protective equipment and stored in a cool, well-ventilated area . It is also flammable and forms an explosive mixture with air .
properties
IUPAC Name |
2,3,4,5-tetrafluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNAPZMQQYTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462518 | |
Record name | 2,3,4,5-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoropyridine | |
CAS RN |
3512-16-1 | |
Record name | 2,3,4,5-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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